4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine
Description
This compound features a 4-fluoro-oxolane (tetrahydrofuran) ring substituted at position 3 with a tertiary amine group. The amine is further modified with a methyl group and a methylene-linked 5-methyl-1,2-oxazole moiety. Its molecular formula is C₁₁H₁₆FN₂O₂, with an average mass of 227.26 g/mol (inferred from analogs in ). The fluorine atom at position 4 of the oxolane and the methyl-substituted oxazole are critical for its electronic and steric properties, influencing solubility, metabolic stability, and target interactions .
Properties
IUPAC Name |
4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-7-8(3-12-15-7)4-13(2)10-6-14-5-9(10)11/h3,9-10H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCQMFDXBDQGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN(C)C2COCC2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body.
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes.
Biological Activity
4-Fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine (CAS No. 2197820-15-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a unique oxolan (tetrahydrofuran) ring structure with a fluorine atom and a methyl-substituted oxazole moiety. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 201.22 g/mol |
| CAS Number | 2197820-15-6 |
| SMILES | CC(C1=CC(=NO1)C=C(C=C1)C(=O)N(C)C)C(=O)N(C)C |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes the formation of the oxazole ring followed by the introduction of the fluorine atom and subsequent methylation.
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in the fields of oncology and antimicrobial research.
Antitumor Activity
A study evaluating various derivatives of related compounds found that those containing oxazole rings showed significant antiproliferative effects against several human cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC values ranging from 10 to 50 µM against HeLa and MCF7 cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4-Fluoro-N-methyl-N-[...]-oxolan-3-amine | HeLa | 25 |
| Related Compound A | MCF7 | 15 |
| Related Compound B | Jurkat | 30 |
The mechanism of action for compounds with similar structures often involves:
- Induction of Apoptosis : Compounds induce apoptosis in cancer cells through mitochondrial depolarization and caspase activation.
- Cell Cycle Arrest : Significant G2/M phase arrest was observed in treated cells, indicating a disruption in normal cell cycle progression .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Study on Anticancer Effects :
- Objective : To evaluate the antiproliferative effects on various human tumor cell lines.
- Findings : The compound exhibited significant inhibition of cell growth in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial properties against common pathogens.
- Results : Preliminary results indicated that derivatives showed promising antibacterial activity against Gram-positive bacteria.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key differences between the target compound and its analogs:
Electronic and Steric Effects
Solubility and Stability
- LogP Predictions : The target compound’s logP is estimated to be ~1.5–2.0 (lower than the phenyl-isoxazole analog in , logP ~2.5–3.0), due to fluorine’s polarity. This balance may improve aqueous solubility while retaining membrane permeability.
- Metabolic Stability: The fluorine atom likely reduces oxidative metabolism at the oxolane ring, extending half-life compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
